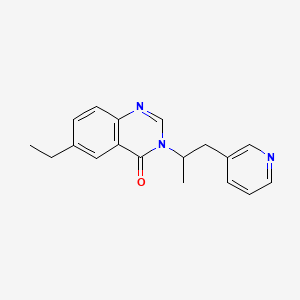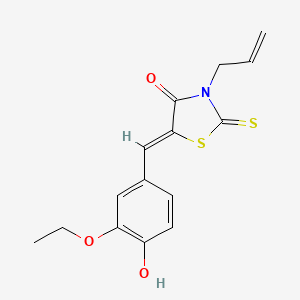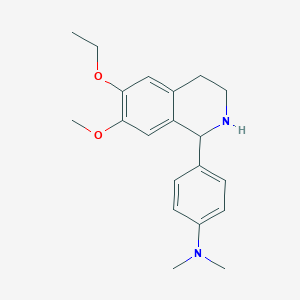![molecular formula C20H24N2O4S B6088587 5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CT-3 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Wirkmechanismus
CT-3 acts as a partial agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. CB2 activation has been shown to modulate immune function, reduce inflammation, and promote cell survival. CT-3 also exhibits antioxidant and anti-inflammatory effects through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Biochemical and Physiological Effects
CT-3 has been shown to modulate various biochemical and physiological processes such as cell proliferation, apoptosis, oxidative stress, and inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and modulate immune function in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CT-3 has several advantages for lab experiments such as its high potency, selectivity, and stability. However, it also has limitations such as its poor solubility in aqueous media and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on CT-3. One potential direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic disorders. Another direction is to investigate its pharmacokinetics, pharmacodynamics, and safety profile in preclinical and clinical studies. Furthermore, the development of novel CT-3 analogs with improved pharmacological properties and selectivity could also be an interesting area of research.
Conclusion
In conclusion, CT-3 is a synthetic cannabinoid compound that has shown promising potential for its therapeutic applications in various diseases. Its mechanism of action involves the activation of CB2 and Nrf2 signaling pathways, which modulate various biochemical and physiological processes. Although CT-3 has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. Future research on CT-3 could provide valuable insights into its therapeutic potential and pharmacological properties.
Synthesemethoden
CT-3 can be synthesized by reacting 2-thiophenecarboxylic acid with 1-(3-(3,4-dimethoxyphenyl)propanoyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product can be purified by column chromatography using a suitable solvent system.
Eigenschaften
IUPAC Name |
5-[1-[3-(3,4-dimethoxyphenyl)propanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-15-7-5-13(12-16(15)26-2)6-10-19(23)22-11-3-4-14(22)17-8-9-18(27-17)20(21)24/h5,7-9,12,14H,3-4,6,10-11H2,1-2H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBESAVIVCGXBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCCC2C3=CC=C(S3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[3-(3,4-Dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)


![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)